benzyl (1-(((4-hydroxy-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate
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Overview
Description
benzyl (1-(((4-hydroxy-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological and pharmaceutical activities, making them valuable in drug research and development
Preparation Methods
The synthesis of benzyl (1-(((4-hydroxy-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate involves multiple steps, starting with the preparation of the quinoline core. The synthetic route typically includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis.
Introduction of the Hydroxy and Methoxy Groups: The hydroxy and methoxy groups are introduced through selective functionalization reactions.
Attachment of the Cyclopropane Ring: The cyclopropane ring is introduced through cyclopropanation reactions, which involve the addition of a carbene or carbenoid to an alkene.
Benzyloxycarbonyl Protection: The benzyloxycarbonyl (Cbz) group is introduced as a protecting group for the amine functionality.
Industrial production methods for this compound would involve scaling up these reactions while optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
benzyl (1-(((4-hydroxy-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
benzyl (1-(((4-hydroxy-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate has several scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used as a probe to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications due to its biological activity.
Mechanism of Action
The mechanism of action of benzyl (1-(((4-hydroxy-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The quinoline core can bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
benzyl (1-(((4-hydroxy-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate can be compared with other quinoline derivatives, such as:
Quinine: A naturally occurring quinoline derivative used to treat malaria.
Chloroquine: A synthetic quinoline derivative used as an antimalarial and anti-inflammatory agent.
Cinchonine: Another naturally occurring quinoline derivative with antimalarial properties.
The uniqueness of this compound lies in its specific functional groups and cyclopropane ring, which confer distinct chemical and biological properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C22H22N2O5 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
benzyl N-[1-[(6-methoxy-4-oxo-1H-quinolin-7-yl)oxymethyl]cyclopropyl]carbamate |
InChI |
InChI=1S/C22H22N2O5/c1-27-19-11-16-17(23-10-7-18(16)25)12-20(19)29-14-22(8-9-22)24-21(26)28-13-15-5-3-2-4-6-15/h2-7,10-12H,8-9,13-14H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
MFSAVFQBIAXKOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=CN2)OCC3(CC3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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